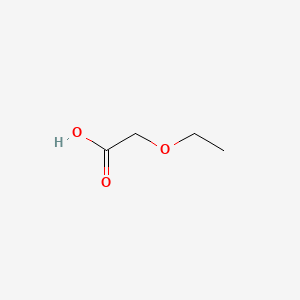
Befuraline
Vue d'ensemble
Description
Befuraline, également connu sous le nom de 1-benzofuran-2-yl (4-benzylpiperazin-1-yl)méthanone, est un médicament psychoactif appartenant à la classe chimique des pipérazines. Il a été développé en Allemagne dans les années 1970 et possède des effets stimulants et antidépresseurs. Bien qu'il ait été utilisé en Allemagne et en France, il n'a jamais été largement utilisé .
Méthodes De Préparation
La Befuraline est synthétisée par une réaction de couplage en une seule étape entre l'acide benzofuran-2-carboxylique et la benzylpipérazine. La réaction implique la formation d'une liaison amide entre le groupe acide carboxylique de l'acide benzofuran-2-carboxylique et le groupe amine de la benzylpipérazine . Les conditions réactionnelles impliquent généralement l'utilisation d'agents de couplage tels que le chlorhydrate de 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide et la N-éthyl-N,N-diisopropylamine dans un solvant tel que le N,N-diméthylformamide à température ambiante .
Analyse Des Réactions Chimiques
La Befuraline subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses amines correspondantes.
Substitution : La this compound peut subir des réactions de substitution nucléophile, où le groupe benzyle peut être remplacé par d'autres substituants. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium aluminium et les nucléophiles comme l'azoture de sodium.
Applications de la recherche scientifique
La this compound a été étudiée pour ses propriétés antidépressives. Elle a montré une efficacité dans l'amélioration du score total de l'échelle d'évaluation de la dépression de Hamilton (HDRS) et des troubles cognitifs chez les patients atteints de dépression unipolaire endogène . La this compound a également été comparée à l'imipramine dans des études cliniques, démontrant une efficacité thérapeutique comparable avec moins d'effets secondaires graves . De plus, le métabolite actif de la this compound, la benzylpipérazine, contribue à ses effets stimulants .
Mécanisme d'action
La this compound exerce ses effets en agissant comme un agent libérant la sérotonine, la norépinéphrine et la dopamine. Elle augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui conduit à ses effets antidépresseurs et stimulants . Les cibles moléculaires et les voies impliquées comprennent le transporteur de sérotonine, le transporteur de norépinéphrine et le transporteur de dopamine, qui sont responsables de la recapture de ces neurotransmetteurs .
Applications De Recherche Scientifique
Befuraline has been studied for its antidepressant properties. It has shown efficacy in improving the Hamilton Depression Rating Scale (HDRS) total score and cognitive disturbances in patients with unipolar endogenous depression . This compound has also been compared to imipramine in clinical studies, demonstrating comparable therapeutic efficacy with fewer severe side effects . Additionally, this compound’s active metabolite, benzylpiperazine, contributes to its stimulant effects .
Mécanisme D'action
Befuraline exerts its effects by acting as a serotonin-norepinephrine-dopamine releasing agent. It increases the levels of these neurotransmitters in the brain, leading to its antidepressant and stimulant effects . The molecular targets and pathways involved include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are responsible for the reuptake of these neurotransmitters .
Comparaison Avec Des Composés Similaires
La Befuraline est similaire à d'autres composés de la classe chimique des pipérazines, tels que le fipexide et la piberaline . La this compound est unique en sa combinaison d'effets stimulants et antidépresseurs. Contrairement à certains autres dérivés de la pipérazine, la this compound n'a pas été largement utilisée ou abusée comme drogue récréative .
Références
Propriétés
IUPAC Name |
1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJFPBZWUFLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41716-84-1 (mono-hydrochloride) | |
| Record name | Befuraline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046206 | |
| Record name | Befuraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-30-0 | |
| Record name | Befuraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Befuraline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Befuraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEFURALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787AQ35GHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



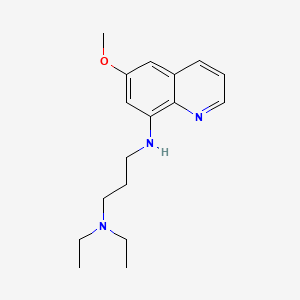
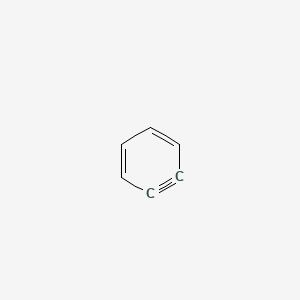
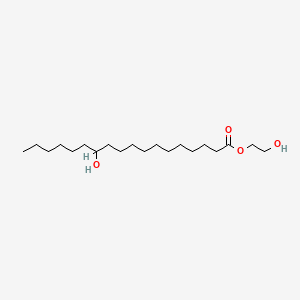
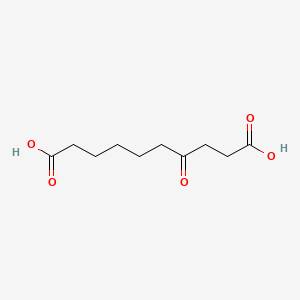

![9-Fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209428.png)
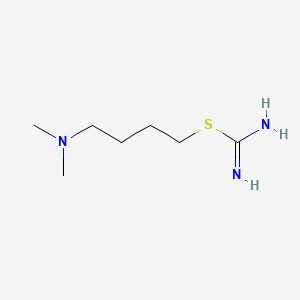
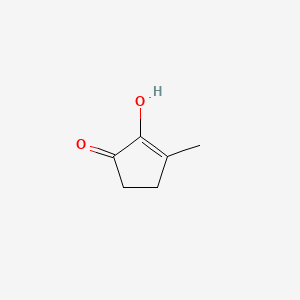
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)

